Ethyl docosylphosphonochloridate
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Overview
Description
Ethyl docosylphosphonochloridate is an organic compound with the molecular formula C24H50ClO2P It is a phosphonic acid derivative, specifically an ester, which contains a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl docosylphosphonochloridate typically involves the reaction of docosyl alcohol with phosphorus trichloride and ethyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows: [ \text{C22H45OH} + \text{PCl3} + \text{C2H5OH} \rightarrow \text{C24H50ClO2P} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl docosylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form docosylphosphonic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphonates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Hydrolysis Products: Docosylphosphonic acid and ethanol.
Oxidation Products: Phosphonic acid derivatives.
Scientific Research Applications
Ethyl docosylphosphonochloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters.
Biology: Investigated for its potential role in modifying biological molecules and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl docosylphosphonochloridate involves its reactivity with nucleophiles, leading to the formation of substituted phosphonates. The long alkyl chain provides hydrophobic properties, making it useful in modifying the surface properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Ethyl phosphonochloridate: A simpler analog with a shorter alkyl chain.
Docosylphosphonic acid: The hydrolysis product of ethyl docosylphosphonochloridate.
Phosphonic acid esters: A broad class of compounds with varying alkyl chains and substituents.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it suitable for applications requiring surface modification and interaction with lipid environments.
Properties
CAS No. |
61470-41-5 |
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Molecular Formula |
C24H50ClO2P |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
1-[chloro(ethoxy)phosphoryl]docosane |
InChI |
InChI=1S/C24H50ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25,26)27-4-2/h3-24H2,1-2H3 |
InChI Key |
DFJOLINSZCIQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCP(=O)(OCC)Cl |
Origin of Product |
United States |
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